molecular formula C19H28N2O4S B2548202 N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-3-(2-methoxyphenyl)propanamide CAS No. 2034308-11-5

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-3-(2-methoxyphenyl)propanamide

Katalognummer B2548202
CAS-Nummer: 2034308-11-5
Molekulargewicht: 380.5
InChI-Schlüssel: AZVYJAXYLKQVMD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions and the use of specific reagents to introduce functional groups. In the case of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, the synthesis process included a nucleophilic displacement of bromide with [18F]fluoride. This method was used to create a radiotracer for studying CB1 cannabinoid receptors, demonstrating the feasibility of this approach with radiochemical yields ranging from 1–6% and high radiochemical purity and specific radioactivity .

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for understanding their chemical behavior and interaction with biological systems. The compound mentioned in the first paper has a complex structure with multiple aromatic rings and a piperidinyl group, which is likely to influence its binding affinity to cannabinoid receptors. The presence of the [18F]fluorine atom also suggests that the compound is designed for positron emission tomography (PET) imaging .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are typically characterized by their selectivity and the stability of the intermediates and final products. For instance, the synthesis of N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide involved a reaction between 2,2-diphenylethan-1-amine and naproxen, resulting in a high yield. This suggests a straightforward reaction pathway with a stable product, which was fully characterized using various spectroscopic techniques .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as solubility, melting point, and spectral data, are essential for its identification and for predicting its behavior in different environments. The naproxen derivative mentioned in the third paper was analyzed using 1H, 13C, UV, IR, and mass spectral data, which would provide detailed information about its structure and properties . Although the specific physical properties of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-3-(2-methoxyphenyl)propanamide are not provided in the papers, similar analytical techniques could be used to determine these properties.

Relevant Case Studies

While the provided papers do not mention case studies directly related to N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-3-(2-methoxyphenyl)propanamide, the synthesis and characterization of similar compounds suggest potential applications in medical imaging and pharmacology. For example, the radiotracer synthesized in the first paper could be used in PET studies to investigate the distribution and density of CB1 cannabinoid receptors in the brain . The antiallergic activity of N-(pyridin-2-yl)-3-(piperazin-1-yl)propanamides, as discussed in the second paper, indicates the therapeutic potential of related compounds in treating allergic reactions .

Wissenschaftliche Forschungsanwendungen

Antisecretory and Antiulcer Agents

One area of research examines the synthesis and gastric acid antisecretory activity of butanamides and related compounds, identifying their potential as antiulcer agents. The study found that some compounds showed significant antisecretory activity against histamine-induced gastric acid secretion, with N-[3-(3-(piperidinomethyl)phenoxy)propyl]-4-(1-methyl-1 H-tetrazol-5-ylthio)butanamide exhibiting potent activity. The possibility of isosteric replacement to enhance pharmacological profiles is also discussed, indicating the compounds' therapeutic potential in gastrointestinal disorders (I. Ueda et al., 1991).

Piperidine Derivatives in Drug Discovery

Research on 1-substituted piperidines focuses on their synthesis, pharmacological properties, and applications in drug discovery. This includes derivatives like trihexyphenidyl, biperiden, and raloxifene, showcasing the structural diversity of piperidine derivatives and their wide range of therapeutic applications. The study emphasizes the significance of these compounds in developing new pharmacotherapies for various conditions (R. Vardanyan, 2018).

Sigma Receptor Ligands

Another investigation into N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl derivatives explores their binding affinity and selectivity at sigma(1) and sigma(2) receptors. With significant antiproliferative activity demonstrated in rat C6 glioma cells, these compounds offer insights into sigma receptor pharmacology and potential therapeutic avenues for tumor research and therapy (F. Berardi et al., 2005).

Antiallergy Activity

The synthesis and evaluation of 4-(diarylhydroxymethyl)-1-[3-(aryloxy)propyl]piperidines reveal potent antiallergy activity in preclinical models. These findings underscore the therapeutic potential of structurally related piperidine derivatives in managing allergic reactions and conditions (D. A. Walsh et al., 1989).

Cannabinoid Receptor Antagonists

Research on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) explores its role as a potent and selective antagonist for the CB1 cannabinoid receptor. This study contributes to the understanding of cannabinoid receptor pharmacology and the development of antagonists for therapeutic use (J. Shim et al., 2002).

Eigenschaften

IUPAC Name

N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]-3-(2-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4S/c1-25-18-5-3-2-4-15(18)6-7-19(22)20-16-8-11-21(12-9-16)17-10-13-26(23,24)14-17/h2-5,16-17H,6-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZVYJAXYLKQVMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCC(=O)NC2CCN(CC2)C3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-3-(2-methoxyphenyl)propanamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.